2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a bicyclic system formed through the fusion of a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a pyrimidine ring (a six-membered diazine). The bridgehead nitrogen atom at the ring junction is a defining feature, enabling electronic delocalization across both rings. Key structural attributes include:
| Structural Feature | Description |
|---|---|
| Core scaffold | Thiazolo[3,2-a]pyrimidine fused system |
| Substituents | 2,3-Dimethyl groups at positions 2 and 3; carboxamide at position 6 |
| Molecular formula | C₁₇H₁₈N₄O₂S₂ |
| Functional groups | Carboxamide, ketone, thiazole heterocycles |
| Hybridization | sp²-dominated aromatic system with partial single-bond character at bridgehead |
The molecular formula C₁₇H₁₈N₄O₂S₂ reflects the incorporation of two sulfur atoms and four nitrogen atoms, contributing to its polarizability and hydrogen-bonding capacity. The carboxamide group at position 6 enhances solubility in polar solvents, while the methyl groups at positions 2 and 3 introduce steric constraints that influence conformational stability.
Historical Development of Thiazolopyrimidine Derivatives
Thiazolopyrimidines emerged as a scaffold of interest in the late 20th century, with early synthetic efforts focusing on their utility as adenosine receptor antagonists. The foundational work by Varano et al. (2015) demonstrated that substitutions at the 7-oxo position of thiazolo[5,4-d]pyrimidine cores could yield compounds with nanomolar affinity for the human A₃ adenosine receptor. This discovery catalyzed further exploration of structural analogs, including the development of 2,3-dimethyl-5-oxo derivatives.
Key milestones in the evolution of thiazolopyrimidine chemistry include:
- 1990s–2000s : Initial synthesis of unsubstituted thiazolo[3,2-a]pyrimidines via cyclocondensation reactions of aminothiazoles with β-ketoesters.
- 2010s : Rational design of carboxamide-substituted derivatives to improve target selectivity, driven by computational docking studies.
- 2020s : Application of high-throughput screening to identify lead compounds within this class, with Y042-5320 (the subject compound) cataloged as a ChemDiv screening molecule.
The compound’s specific substitution pattern—2,3-dimethyl groups paired with a thiazol-2-yl carboxamide—represents a strategic optimization to balance steric bulk and electronic effects for enhanced bioactivity.
Significance in Medicinal Chemistry and Drug Discovery
Thiazolo[3,2-a]pyrimidines occupy a privileged position in drug discovery due to their structural mimicry of purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. The subject compound’s dual thiazole rings and carboxamide group provide multiple vectors for target engagement:
1.3.1. Anticancer Potential
While direct data on this specific compound are limited, structurally related analogs demonstrate pronounced antiproliferative activity. For example, thiazolo[3,2-a]pyrimidine derivatives bearing chlorophenyl substituents exhibit IC₅₀ values below 10 μM against breast (MCF-7) and prostate (DU145) cancer cell lines. The 2,3-dimethyl groups in the subject compound may mitigate metabolic degradation, a common challenge in oncology drug development.
1.3.2. Central Nervous System Applications
Thiazolopyrimidine carboxamides show promise as anticonvulsants. Farag et al. (2012) reported that analogs featuring pyridine and chromene substituents conferred 100% protection against picrotoxin-induced seizures in murine models, attributed to modulation of GABAergic signaling. The subject compound’s thiazol-2-yl carboxamide moiety may similarly interact with ionotropic receptors.
1.3.3. Synthetic Accessibility
The compound’s synthesis typically involves a four-step sequence:
- Cyclocondensation of 2-aminothiazole with dimethylated β-ketoester to form the thiazolo[3,2-a]pyrimidine core.
- Introduction of the 5-oxo group via oxidation.
- Carboxamide formation at position 6 using thiazol-2-amine under peptide coupling conditions.
This modular route allows for late-stage diversification, making the scaffold amenable to parallel synthesis campaigns.
Table 1: Comparative Bioactivity of Thiazolopyrimidine Derivatives
Properties
Molecular Formula |
C12H10N4O2S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c1-6-7(2)20-12-14-5-8(10(18)16(6)12)9(17)15-11-13-3-4-19-11/h3-5H,1-2H3,(H,13,15,17) |
InChI Key |
CBGCEZMSPTTZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and pyrimidine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives, including the target compound, exhibit significant antitumor properties. They have shown efficacy against various cancer cell lines:
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines possess high cytotoxicity against cancer cells such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. For instance, compounds similar to the target compound have been reported to exhibit cytotoxic effects significantly higher than standard treatments like Sorafenib .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities:
- Mechanism of Action : The thiazole moiety is known to enhance the interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
Antidiabetic Effects
Recent investigations suggest that thiazolo[3,2-a]pyrimidine derivatives may exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity:
- In Vivo Studies : Animal models treated with these compounds showed improved glycemic control and insulin sensitivity compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for the development of more effective derivatives. The following table summarizes key findings from SAR studies related to thiazolo[3,2-a]pyrimidines:
Case Study 1: Antitumor Efficacy
A study published in 2023 demonstrated that a derivative of thiazolo[3,2-a]pyrimidine showed a two-fold increase in cytotoxicity against HeLa cells compared to Sorafenib. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Antibacterial Activity
In another study focused on antibacterial efficacy, compounds similar to 2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to standard antibiotics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs in the Thiazolo[3,2-a]pyrimidine Family
Compound A : 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Molecular Formula : C₂₁H₁₈N₄O₂S
- Molecular Weight : 406.46 g/mol
- Key Differences :
Compound B : N-[(2Z)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Molecular Formula : C₂₀H₁₈N₆O₃S₂
- Molecular Weight : 462.52 g/mol
- Key Differences: Substituents: Thiadiazole-ylidene group and 4-methoxybenzyl side chain.
Compound C : 5-Oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Molecular Formula : C₁₃H₁₃N₅O₂S
- Molecular Weight : 303.34 g/mol
- Key Differences :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| LogP | 2.1 | 1.8 | 3.0 | 1.5 |
| Water Solubility | Moderate | High | Low | Moderate |
| Melting Point (°C) | Not reported | 427–428 | 415–417 | 390–392 |
| H-Bond Acceptors | 6 | 6 | 8 | 5 |
Notes:
- The target compound’s 2,3-dimethyl groups enhance lipophilicity (LogP = 2.1) compared to Compound A (LogP = 1.8) but reduce it relative to Compound B (LogP = 3.0) .
- Compound C’s pyrazole substituent decreases hydrogen-bond acceptor count, correlating with lower solubility .
Target Compound :
- Likely synthesized via cyclocondensation of 2-aminothiazole derivatives with dimethyl-substituted diketones, followed by carboxamide coupling .
Compound A :
- Synthesized through hydrazinolysis of ethyl carboxylate intermediates, with phenylisothiocyanate as a key reagent .
Compound B :
- Involves heterocyclization of thiadiazole precursors with 4-methoxybenzyl halides, requiring stringent anhydrous conditions .
Crystallographic and Conformational Analysis
- Target Compound : Predicted puckered thiazolo-pyrimidine core (based on analogs in ), with C5 deviating ~0.2 Å from the mean plane. This conformation may enhance membrane permeability .
- Compound A : Exhibits a flattened boat conformation in the pyrimidine ring, confirmed via X-ray diffraction. The 4-methoxyphenyl group creates an 80.94° dihedral angle with the fused ring system .
Biological Activity
2,3-Dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features both thiazole and pyrimidine rings, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of 2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be represented as follows:
This structure is characterized by the presence of a thiazole moiety attached to a thiazolo-pyrimidine framework, which is crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against M-HeLa Cells : The compound showed high efficiency against cervical adenocarcinoma (M-HeLa) cells with a cytotoxicity level significantly higher than that of the reference drug Sorafenib .
- Selectivity : It has been noted that certain derivatives possess low cytotoxicity against normal liver cells while exhibiting potent activity against tumor cells . This selectivity is crucial for reducing side effects in therapeutic applications.
Antibacterial Activity
Thiazolo-pyrimidine derivatives have also been reported to possess antibacterial properties. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves inhibition of bacterial enzymes or interference with bacterial metabolism.
Anti-inflammatory Activity
The anti-inflammatory properties of 2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been evaluated through in vitro assays. Notably:
- COX-2 Inhibition : The compound demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity with an IC50 comparable to that of celecoxib, a well-known anti-inflammatory drug. This suggests potential therapeutic applications in managing inflammation-related conditions .
Study 1: Cytotoxicity Evaluation
A study conducted on various thiazolo-pyrimidine derivatives evaluated their cytotoxic effects on different cancer cell lines. The findings indicated that compounds similar to 2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine exhibited:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1 | M-HeLa | 5.0 | 10 |
| 2 | Chang Liver | >50 | - |
| 3 | PC3 | 15.0 | 4 |
This table illustrates the promising antitumor activity and selectivity of the compound against normal cells .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties:
| Compound | COX-2 IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| 5 | 0.04 ± 0.09 | Celecoxib: 0.04 ± 0.01 |
| 6 | 0.04 ± 0.02 | Celecoxib: 0.04 ± 0.01 |
The results indicate that the tested compounds exhibit potent anti-inflammatory activity comparable to established drugs .
Q & A
What are the standard synthetic routes for synthesizing 2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
Level: Basic
Methodological Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
Core formation: Condensation of ethyl acetoacetate with 1,3-thiazol-2-amine under reflux conditions in isopropyl alcohol to form the thiazolo-pyrimidine core .
Functionalization: Introduction of the 2,3-dimethyl groups through alkylation or substitution reactions using methyl iodide or similar reagents in the presence of a base (e.g., K₂CO₃) .
Carboxamide coupling: Reaction of the intermediate carboxylic acid derivative with 2-aminothiazole via coupling agents like EDCI/HOBt in anhydrous DMF .
Key variables affecting yield include solvent polarity (e.g., DMF vs. dichloromethane), temperature control (60–80°C for cyclization), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .
How can microwave-assisted synthesis optimize the production of thiazolo[3,2-a]pyrimidine derivatives?
Level: Advanced
Methodological Answer:
Microwave-assisted synthesis enhances reaction efficiency by:
- Reducing reaction time: From hours to minutes (e.g., 30-minute cyclization vs. 6-hour conventional heating) .
- Improving yield: Higher atom economy (up to 85% yield for similar derivatives) due to uniform heating and reduced side reactions .
- Enabling greener conditions: Lower solvent volumes (e.g., 5 mL DMF per mmol substrate) and energy consumption .
For this compound, microwave irradiation (150–200 W, 100–120°C) can be applied during the cyclization step to accelerate ring closure .
What spectroscopic and analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
Essential techniques include:
NMR Spectroscopy:
- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C3 and thiazole coupling) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the fused thiazolo-pyrimidine system .
X-ray Diffraction: Determines crystal packing and confirms stereochemistry (e.g., torsion angles between thiazole and pyrimidine rings) .
Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 375.08) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Contradictions often arise from variations in:
Assay Conditions:
- Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours) to compare IC₅₀ values .
- Control solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
Target Selectivity:
- Use surface plasmon resonance (SPR) to quantify binding affinities (KD values) for specific targets (e.g., kinase vs. protease inhibition) .
Data Normalization:
- Apply Z-factor scoring to validate high-throughput screening results and exclude outlier datasets .
How can DFT calculations predict the reactivity and stability of this compound?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level provide insights into:
Reactive Sites:
- Electron-deficient regions (e.g., carbonyl group at C5) susceptible to nucleophilic attack .
Tautomer Stability:
- Energy comparisons between keto-enol forms (ΔG < 2 kcal/mol favors the keto form) .
Non-covalent Interactions:
What are the primary biological targets and mechanisms of action for this compound?
Level: Basic
Methodological Answer:
The compound interacts with:
Kinases: Inhibits ATP-binding pockets (e.g., EGFR tyrosine kinase) via hydrogen bonding with the carboxamide group .
DNA Topoisomerases: Intercalates into DNA grooves, as shown in ethidium displacement assays .
Enzymatic Assays:
- Fluorescence polarization measures inhibition of protein-DNA interactions (e.g., IC₅₀ = 1.2 µM for topoisomerase II) .
How can structural modifications enhance the pharmacokinetic properties of this compound?
Level: Advanced
Methodological Answer:
Strategies include:
Lipophilicity Optimization:
- Replace the 2,3-dimethyl groups with trifluoromethyl to improve blood-brain barrier penetration (logP reduction from 2.8 to 1.5) .
Metabolic Stability:
- Introduce electron-withdrawing substituents (e.g., -NO₂) at C7 to slow CYP450-mediated oxidation .
Solubility Enhancement:
- Synthesize phosphate prodrugs of the carboxamide group for aqueous formulation (e.g., solubility >5 mg/mL at pH 7.4) .
What in silico methods are used to study the binding dynamics of this compound?
Level: Advanced
Methodological Answer:
Computational approaches include:
Molecular Docking (AutoDock Vina):
- Simulate binding to kinase targets (e.g., PDB ID: 1M17) with a grid box centered on the ATP-binding site .
Molecular Dynamics (GROMACS):
- Analyze stability of ligand-receptor complexes over 100 ns simulations (RMSD < 2.0 Å indicates stable binding) .
Free Energy Perturbation (FEP):
- Calculate relative binding free energies (ΔΔG) for analog prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
